BODIPY FL-X

Bioconjugation Fluorescent Labeling Protein Chemistry

Researchers requiring high photon yield for single-molecule and super-resolution imaging often face rapid photobleaching with conventional green dyes. BODIPY FL-X (CAS 217190-09-5) addresses this with a 2.2-fold higher photon detection rate than Alexa Fluor 488 and improved photobleaching resistance (21.3 s time constant). - 7-atom 'X' spacer minimizes steric hindrance, preserving native protein conformation and function. - Extended ≥5 ns excited-state lifetime enables sensitive fluorescence polarization assays. - Neutral, hydrophobic core (logD -1.99) enables preferential lipid bilayer partitioning for membrane protein labeling. Supplied as an NHS ester for efficient covalent conjugation to primary amines under mild conditions.

Molecular Formula C24H29BF2N4O5
Molecular Weight 502.3 g/mol
CAS No. 217190-09-5
Cat. No. B018997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBODIPY FL-X
CAS217190-09-5
Synonyms(T-4)-[5-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)methyl]-N-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1H-pyrrole-2-propanamidato-κN1]difluoro-boron;  BODIPY FL-X,SE; 
Molecular FormulaC24H29BF2N4O5
Molecular Weight502.3 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C)C)(F)F
InChIInChI=1S/C24H29BF2N4O5/c1-16-14-17(2)29-20(16)15-19-8-7-18(30(19)25(29,26)27)9-10-21(32)28-13-5-3-4-6-24(35)36-31-22(33)11-12-23(31)34/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,28,32)
InChIKeyAWACOFBGFAKYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BODIPY FL-X Specifications and Baseline Characteristics


BODIPY FL-X, registered under CAS 217190-09-5, is an amine-reactive fluorescent probe belonging to the BODIPY (boron-dipyrromethene) class of dyes. Its formal chemical name is 3-BODIPY-propanoylaminocaproic acid N-hydroxysuccinimide ester [1]. This compound is supplied as an NHS (succinimidyl) ester, which facilitates covalent conjugation to primary amines on proteins, peptides, and modified oligonucleotides . The core BODIPY FL-X structure features a seven-atom aminohexanoyl ('X') spacer that separates the BODIPY fluorophore from the reactive NHS ester group . Its spectral characteristics include an absorption maximum (λabs) at 504 nm and an emission maximum (λem) at 510 nm, with a molecular weight of 502.32 g/mol .

BODIPY FL-X Substitution Risks with Analogs


Direct substitution of BODIPY FL-X with other green-emitting dyes or even other BODIPY derivatives can compromise experimental reproducibility and data quality. Key differentiating factors, such as the presence of the 'X' spacer, substantial differences in single-molecule brightness and photostability, and distinct hydrophobic properties, preclude simple interchangeability. For instance, BODIPY FL exhibits a mean photon detection rate that is over twice that of Alexa Fluor 488 [1], and its neutral charge and higher logD value confer unique membrane permeability and lipid-staining capabilities not shared by its highly water-soluble counterparts [1]. The specific structural features of BODIPY FL-X, detailed in the quantitative evidence below, directly impact conjugation efficiency, fluorescence polarization assay suitability, and overall signal-to-noise ratios in demanding applications.

BODIPY FL-X vs. Analogs: Quantitative Evidence


Structural Impact of the X Spacer on Conjugation

The defining feature of BODIPY FL-X is the seven-atom aminohexanoyl ('X') spacer linking the BODIPY fluorophore to the NHS ester reactive group, a structural element absent in the standard BODIPY FL NHS ester. This spacer increases the molecular weight from 389.16 g/mol (BODIPY FL NHS ester) to 502.32 g/mol (BODIPY FL-X) . The purpose of this spacer is to physically separate the fluorophore from the point of attachment, which can reduce steric hindrance and minimize potential interactions between the dye and the conjugated biomolecule .

Bioconjugation Fluorescent Labeling Protein Chemistry

Single-Molecule Brightness: BODIPY FL vs. Alexa Fluor 488

In single-molecule experiments, the BODIPY FL core demonstrates significantly higher photon emission rates and greater resistance to photobleaching compared to Alexa Fluor 488. Under identical experimental conditions (491 nm laser excitation at 3.2 µW/µm²), BODIPY FL exhibited a mean photon detection rate of 2586 ± 393 s⁻¹, which is more than double the rate of Alexa Fluor 488 (1164 ± 181 s⁻¹) [1]. Additionally, the apparent photobleaching time constant for BODIPY FL was measured at 21.3 ± 0.6 seconds, representing a ~41% improvement over Alexa Fluor 488's 15.1 ± 0.2 seconds [1].

Single-Molecule Imaging Fluorescence Microscopy Biophysics

Hydrophobicity Advantage for Lipid Targeting

The hydrophobic nature of the BODIPY FL core is a key differentiator from highly water-soluble dyes like Alexa Fluor 488 and fluorescein. This difference is quantified by the logD value at pH 7.4. BODIPY FL has a logD of -1.99, indicating moderate lipophilicity, while Alexa Fluor 488 has a much lower logD of -10.48, reflecting its extreme hydrophilicity [1]. This difference in logD of over 8 units on a logarithmic scale signifies a dramatic divergence in partitioning behavior.

Lipid Staining Membrane Biology Cell Imaging

High Quantum Yield and Signal Intensity

The BODIPY FL core, which is shared by BODIPY FL-X, is characterized by a high fluorescence quantum yield (QY), which is a measure of the efficiency of photon emission. BDP FL NHS ester, a direct analog, has a reported fluorescence quantum yield of 0.97 [1]. This high QY ensures that a large proportion of absorbed photons are re-emitted as fluorescence, contributing to the dye's overall brightness.

Fluorescence Spectroscopy Bioassays Conjugation Chemistry

Lifetime Advantage for Fluorescence Polarization

BODIPY FL-X possesses a relatively long excited-state lifetime, typically 5 nanoseconds or longer . This temporal characteristic is critical for fluorescence polarization (FP) assays, where the degree of polarization is directly related to the molecular rotation rate of the fluorophore. A longer lifetime allows for greater depolarization when the labeled molecule is small and rotating rapidly, enhancing the dynamic range and sensitivity of FP-based measurements [1].

Fluorescence Polarization High-Throughput Screening Biochemical Assays

Narrower Emission Spectrum for Multiplexing

A critical advantage of the BODIPY FL core over carboxyfluorescein (FAM) is its narrower fluorescence emission spectrum. This spectral characteristic reduces crosstalk or bleed-through into adjacent detection channels, particularly those for longer-wavelength fluorophores. This narrower emission bandwidth provides better brightness and signal purity, especially in monochromator-based instruments where the emission wavelength can be precisely tuned to the dye's maximum [1].

Multicolor Flow Cytometry Spectral Unmixing Multiplex Assays

BODIPY FL-X Optimal Application Scenarios


Single-Molecule Biophysics and Super-Resolution Microscopy

Leverage the high photon detection rate (2.2-fold higher than Alexa Fluor 488) and improved photobleaching resistance (21.3 s vs. 15.1 s time constant) of the BODIPY FL core [1]. BODIPY FL-X is ideal for single-molecule tracking, total internal reflection fluorescence (TIRF) microscopy, and super-resolution techniques where maximizing photon yield and minimizing photobleaching are critical for data quality.

Fluorescence Polarization Assays for High-Throughput Screening

Exploit the extended excited-state lifetime (≥ 5 ns) of BODIPY FL-X to design highly sensitive fluorescence polarization assays . This property enhances the assay's dynamic range, making it suitable for studying protein-ligand interactions, enzyme kinetics, and compound library screening in drug discovery.

Lipid and Membrane Staining in Live-Cell Imaging

Utilize the unique hydrophobic character (logD = -1.99) of the BODIPY core, which contrasts sharply with hydrophilic dyes like Alexa Fluor 488 (logD = -10.48) [1]. BODIPY FL-X conjugates are preferentially partitioned into lipid bilayers, making them the optimal choice for labeling membrane proteins, studying lipid dynamics, and visualizing intracellular lipid droplets.

Sterically Sensitive Protein Conjugation

Choose BODIPY FL-X for applications where preserving the native conformation and function of a labeled protein is paramount. The seven-atom 'X' spacer physically separates the fluorophore from the attachment site, minimizing steric hindrance and reducing the likelihood of dye-induced functional perturbation, a significant advantage over spacer-less analogs like BODIPY FL NHS ester .

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